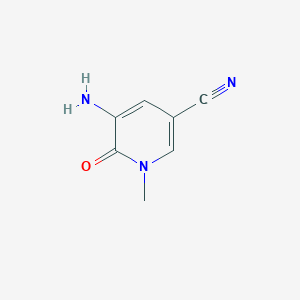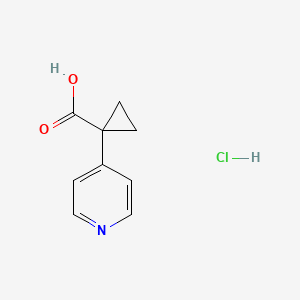
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen .
Synthesis Analysis
The synthesis of similar Schiff bases is achieved in two steps . The process begins with the reaction of acetanilide with the Vilsmeier-Haack reagent to give 2-chloro-3-formyl quinoline. This is then followed by a reaction with different substituted aryl amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the molecular weight, purity, and other specifications of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the reaction of acetanilide with the Vilsmeier-Haack reagent gives 2-chloro-3-formyl quinoline, which then reacts with different substituted aryl amines to form the Schiff base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide, is 315.80 .科学的研究の応用
Antimicrobial Activity
Research has shown that Schiff base ligands and their metal complexes derived from similar compounds exhibit significant antimicrobial activities. These compounds were tested against several bacterial and fungal species, showcasing their potential as antimicrobial agents. The studies involved various analytical and spectroscopic tools to characterize the complexes and assess their stability and geometrical structures. For instance, a study detailed the synthesis of Schiff base supramolecular assemblies and their metal complexes, revealing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungal species (El-Sonbati et al., 2016).
Synthesis of Novel Chemical Structures
The compound has been used as a precursor in the synthesis of new chemical entities, such as pyrazole-appended quinolinyl chalcones, showcasing efficient synthesis methods and biological investigations. These new compounds exhibit promising antimicrobial properties, indicating their potential use in developing new therapeutic agents (Prasath et al., 2015).
Applications in Supramolecular Chemistry
The compound has been utilized in the creation of supramolecular assemblies, demonstrating its role as a building block for larger molecular structures. Research has explored its thermal stability and geometrical structures, highlighting its utility in constructing complex molecular architectures with potential applications in various scientific fields (El-Sonbati et al., 2016).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to exhibit antimalarial activity , suggesting potential targets within the Plasmodium species, the parasites responsible for malaria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one . These factors could affect the compound’s solubility, stability, and interactions with its targets.
特性
IUPAC Name |
4-[(2-chloroquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-19(21(27)26(25(14)2)17-9-4-3-5-10-17)23-13-16-12-15-8-6-7-11-18(15)24-20(16)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVANGZIIVSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)
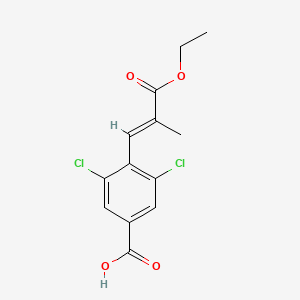

![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)
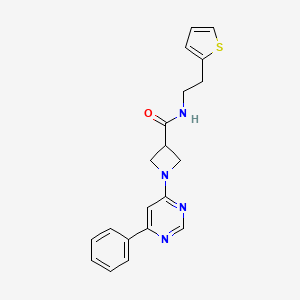
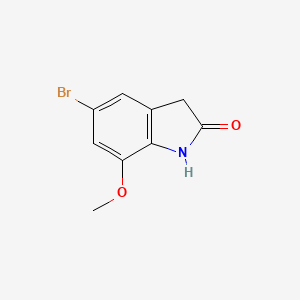
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)
![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
